![molecular formula C17H24N2O2S B2948053 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1396707-32-6](/img/structure/B2948053.png)
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, also known as Aducanumab, is a monoclonal antibody developed for the treatment of Alzheimer's disease. Aducanumab is designed to target and remove amyloid beta protein, which is believed to contribute to the development and progression of Alzheimer's disease.
Mechanism of Action
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea works by binding to and removing amyloid beta protein from the brain. Amyloid beta protein is believed to contribute to the development and progression of Alzheimer's disease by forming plaques in the brain. By removing these plaques, 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea may be able to slow the progression of the disease.
Biochemical and physiological effects:
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has been shown to reduce amyloid beta plaque in the brain and slow cognitive decline in patients with early-stage Alzheimer's disease. However, the exact biochemical and physiological effects of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea are still being studied.
Advantages and Limitations for Lab Experiments
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several advantages for use in lab experiments, including its ability to bind specifically to amyloid beta protein and its potential for use in treating Alzheimer's disease. However, there are also limitations to using 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea in lab experiments, including its high cost and the need for specialized equipment and expertise to produce and use the antibody.
Future Directions
There are several potential future directions for research on 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, including:
1. Further clinical trials to evaluate the safety and efficacy of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea in treating Alzheimer's disease.
2. Development of new monoclonal antibodies that target different aspects of Alzheimer's disease pathology.
3. Investigation of the potential use of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea in treating other neurodegenerative diseases.
4. Exploration of the underlying mechanisms of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea's action in the brain.
5. Development of new methods for producing and delivering 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea more efficiently and cost-effectively.
Synthesis Methods
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is synthesized using recombinant DNA technology. The gene for the antibody is inserted into a host cell, which then produces the antibody. The antibody is then purified and formulated for use in clinical trials.
Scientific Research Applications
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has been the subject of numerous clinical trials to evaluate its safety and efficacy in treating Alzheimer's disease. The most recent clinical trial, called the EMERGE study, showed that 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea was able to reduce amyloid beta plaque in the brain and slow cognitive decline in patients with early-stage Alzheimer's disease.
properties
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-14(15-2-1-3-22-15)10-18-16(21)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-14,20H,4-10H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCDOGYMINJNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.